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Compound of Interest

Compound Name: 3-(Triisopropylsilyl)propiolaldehyde

Cat. No.: B176532 Get Quote

Introduction

3-(Triisopropylsilyl)propiolaldehyde is a valuable bifunctional molecule in organic synthesis,

combining the reactivity of an aldehyde with the synthetic versatility of a protected terminal

alkyne. This guide provides a comprehensive overview of its spectroscopic characteristics,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. The information is intended for researchers, scientists, and professionals in drug

development and materials science to aid in the identification, characterization, and utilization

of this compound. This document presents both experimentally determined and predicted

spectroscopic data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-
(Triisopropylsilyl)propiolaldehyde.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.19 Singlet 1H
Aldehyde proton (-

CHO)

1.12-1.06 Multiplet 21H

Isopropyl protons (-

CH(CH₃)₂ and -

CH(CH₃)₂)

Solvent: CDCl₃, Instrument Frequency: 400 MHz. Data is experimental.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppm Assignment

~192 Aldehyde carbonyl carbon (-CHO)

~104 Silyl-substituted alkyne carbon (TIPS-C≡)

~93 Aldehyde-adjacent alkyne carbon (≡C-CHO)

~18 Isopropyl methyl carbons (-CH(CH₃)₂)

~11 Isopropyl methine carbons (-CH(CH₃)₂)

Solvent: CDCl₃. These are predicted values based on typical chemical shifts for similar

functional groups.

Table 3: Predicted Infrared (IR) Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

~2945, 2865 Strong C-H stretch (isopropyl groups)

~2720 Medium
C-H stretch (aldehyde Fermi

resonance)

~2170 Medium C≡C stretch (alkyne)

~1670 Strong
C=O stretch (conjugated

aldehyde)

~1465, 1385 Medium C-H bend (isopropyl groups)

~675 Strong Si-C stretch

These are predicted values based on characteristic infrared absorption frequencies for the

functional groups present.

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z
Predicted Relative
Intensity

Proposed
Fragment Ion

Fragmentation
Pathway

210 Moderate [C₁₂H₂₂OSi]⁺• Molecular Ion (M⁺•)

167 High [C₉H₂₁Si]⁺

Loss of the formyl

radical (•CHO) and

acetylene (C₂H₂)

125 Moderate [C₆H₁₅Si]⁺

Loss of a propyl group

from the [C₉H₂₁Si]⁺

fragment

43 High [C₃H₇]⁺ Isopropyl cation

These are predicted fragmentation patterns based on common fragmentation pathways for

aldehydes and organosilicon compounds.

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

3-(Triisopropylsilyl)propiolaldehyde

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

5 mm NMR tubes

Pipettes

Instrumentation:

400 MHz NMR Spectrometer

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 3-
(Triisopropylsilyl)propiolaldehyde in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:
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Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover a range of -1 to 10 ppm.

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16

scans).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover a range of 0 to 220 ppm.

Use a sufficient number of scans for adequate signal-to-noise (typically 128-1024 scans).

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum

to the CDCl₃ signal at 77.16 ppm.

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

3-(Triisopropylsilyl)propiolaldehyde

Salt plates (KBr or NaCl)

Volatile solvent for cleaning (e.g., dichloromethane, isopropanol)

Instrumentation:
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Fourier-Transform Infrared (FT-IR) Spectrometer

Procedure:

Background Spectrum: Record a background spectrum of the ambient atmosphere.

Sample Preparation (Neat Liquid Film):

Ensure the salt plates are clean and dry.

Place one drop of 3-(Triisopropylsilyl)propiolaldehyde onto one salt plate.

Carefully place the second salt plate on top and gently rotate to form a thin, uniform liquid

film.

Data Acquisition:

Place the prepared salt plates in the sample holder of the FT-IR spectrometer.

Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption bands.

Cleaning: Thoroughly clean the salt plates with a suitable solvent and store them in a

desiccator.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:
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3-(Triisopropylsilyl)propiolaldehyde

High-purity volatile solvent (e.g., dichloromethane or ethyl acetate)

Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization

(EI) source.

Procedure:

Sample Preparation:

Prepare a dilute solution of 3-(Triisopropylsilyl)propiolaldehyde (approximately 100

µg/mL) in the chosen volatile solvent.

GC-MS Setup:

GC Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injection: Inject 1 µL of the sample solution into the GC inlet, which is heated to a

temperature that ensures rapid volatilization (e.g., 250 °C).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,

then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure

separation of any impurities.

MS Acquisition:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Data Acquisition: Acquire data in scan mode throughout the GC run.

Data Analysis:
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Identify the peak corresponding to 3-(Triisopropylsilyl)propiolaldehyde in the total ion

chromatogram (TIC).

Extract the mass spectrum for this peak.

Identify the molecular ion peak and major fragment ions.

Propose fragmentation pathways to explain the observed fragments.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 3-
(Triisopropylsilyl)propiolaldehyde.

Sample Preparation Spectroscopic Analysis Data Processing & Interpretation
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General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation Pathway
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The diagram below illustrates the predicted fragmentation of 3-
(Triisopropylsilyl)propiolaldehyde under electron ionization.

C₁₂H₂₂OSi
3-(Triisopropylsilyl)propiolaldehyde
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Predicted EI fragmentation of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b176532#spectroscopic-data-nmr-ir-ms-of-3-
triisopropylsilyl-propiolaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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